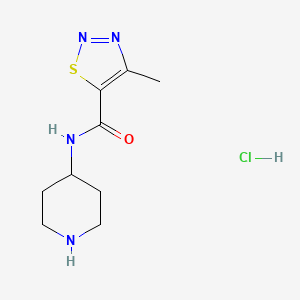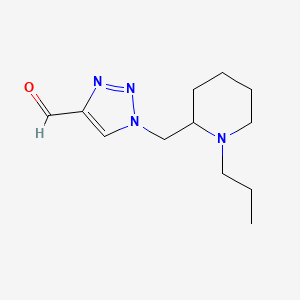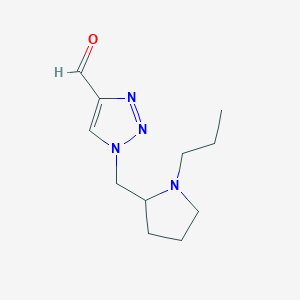
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-ol
Descripción general
Descripción
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-ol, also known as (1,1-Difluoroethyl)piperidin-2-ol, is a synthetic compound that has a wide range of applications in the scientific research field. It is an organic compound that is composed of a piperidine ring and a difluoroethyl group. This compound has been studied for its potential uses in medicinal chemistry, drug design, and biochemistry.
Aplicaciones Científicas De Investigación
Anticancer Applications
Piperidine derivatives, including our compound of interest, have been identified as potential anticancer agents . They exhibit a range of biological activities that can interfere with cancer cell proliferation and metastasis. Research has shown that certain piperidine alkaloids can induce apoptosis in cancer cells, making them a focus for developing new chemotherapeutic drugs .
Antimicrobial and Antifungal Properties
The structural features of piperidine derivatives lend themselves to applications in combating microbial and fungal infections. Their mechanism of action often involves disrupting the cell wall synthesis of the pathogens, thereby inhibiting their growth and survival .
Antiviral and Antimalarial Effects
Piperidine-based compounds have shown promise as antiviral and antimalarial agents. Their efficacy against viruses and the malaria parasite is attributed to their ability to block critical biological pathways necessary for the pathogen’s life cycle .
Analgesic and Anti-inflammatory Uses
The analgesic (pain-relieving) and anti-inflammatory effects of piperidine derivatives are well-documented. They modulate inflammatory pathways and pain perception, which can be harnessed for treating conditions like chronic pain and arthritis .
Anti-Alzheimer’s Disease Potential
Research into Alzheimer’s disease has explored piperidine derivatives as potential therapeutic agents. They may offer neuroprotective effects and inhibit enzymes like acetylcholinesterase, which is involved in the progression of Alzheimer’s disease .
Antipsychotic and Anticoagulant Roles
In the field of mental health, piperidine derivatives are being studied for their antipsychotic properties. Additionally, their anticoagulant capabilities are of interest for preventing blood clots without the risk of bleeding associated with traditional anticoagulants .
Cardiovascular Research
Piperidine compounds have been implicated in cardiovascular research, particularly in the development of drugs that can treat hypertension and other heart-related conditions. Their ability to interact with various receptors and enzymes makes them valuable in this field .
Neuropharmacological Applications
Lastly, the neuropharmacological applications of piperidine derivatives are vast. They are being investigated for their potential to treat a variety of neurological disorders, including depression, anxiety, and epilepsy, due to their influence on neurotransmitter systems .
Propiedades
IUPAC Name |
2-[4-(1,1-difluoroethyl)piperidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO/c1-9(10,11)8-2-4-12(5-3-8)6-7-13/h8,13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTCYTLEPAXMPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)CCO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482112.png)
![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482113.png)
![(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482114.png)
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482117.png)
![2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482118.png)
![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1482119.png)
![(1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B1482120.png)
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482121.png)
![1-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482124.png)